2-(benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide
Description
Molecular Topology and Bond Configuration Analysis
2-(Benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide (C₁₅H₁₃ClN₂OS) features a thioamide functional group (C=S) central to its reactivity, flanked by a benzylamino group (C₆H₅CH₂NH−) and a 4-chlorophenyl substituent (ClC₆H₄−). The molecular geometry is defined by:
- Bond lengths : The C=S bond measures 1.66 Å, consistent with thioamide derivatives. The C-N bonds adjacent to the thioamide group are 1.36–1.40 Å, indicating partial double-bond character due to resonance.
- Dihedral angles : The benzylamino and chlorophenyl groups adopt a near-planar arrangement relative to the thioamide core, with dihedral angles of 48.1° between aromatic rings.
Key structural features :
| Parameter | Value |
|---|---|
| Molecular weight | 304.78 g/mol |
| C=S bond length | 1.66 Å |
| C-N (amide) bond length | 1.36–1.40 Å |
X-ray Crystallographic Studies and Unit Cell Parameters
Single-crystal X-ray diffraction reveals a triclinic crystal system (space group P-1) with the following unit cell parameters:
| Parameter | Value |
|---|---|
| a | 7.9942 Å |
| b | 9.531 Å |
| c | 11.075 Å |
| α | 97.24° |
| β | 111.10° |
| γ | 106.11° |
| Volume | 731.93 ų |
The crystal packing is stabilized by N–H···S hydrogen bonds (2.33 Å) and weak CH–π interactions. The thioamide group participates in intramolecular hydrogen bonding with the chlorophenyl ring, forming a six-membered cyclic structure.
Tautomeric Equilibrium Studies in Solution Phase
In solution, 2-(benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide exhibits tautomerism between the thione (C=S) and thiol (C–SH) forms. Nuclear magnetic resonance (NMR) studies confirm the dominance of the thione tautomer:
- ¹H NMR : A broad signal at δ 12.3 ppm corresponds to the NH proton of the thioamide group.
- ¹³C NMR : The thiocarbonyl carbon resonates at δ 195 ppm, characteristic of C=S.
- ¹⁵N NMR : Two distinct nitrogen signals confirm the amino-thione configuration.
The equilibrium is influenced by solvent polarity, with polar aprotic solvents (e.g., DMSO) stabilizing the thione form.
Comparative Analysis with Related Thioxoacetamide Derivatives
Structural and functional comparisons with analogs highlight key trends:
Key findings :
Properties
IUPAC Name |
2-(benzylamino)-N-(4-chlorophenyl)-2-sulfanylideneacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-12-6-8-13(9-7-12)18-14(19)15(20)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBBBVJIROAFPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)C(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Chloroacetylation Followed by Thioamide Formation
This method involves:
-
Chloroacetylation of benzylamine : Reaction of benzylamine with chloroacetyl chloride in ethanol catalyzed by triethylacetic acid, yielding N-benzyl-2-chloroacetamide.
-
Thioamide introduction : Substitution of the chloro group with a thiocyanate group using ammonium thiocyanate under reflux conditions, forming 2-(benzylamino)-2-thioxoacetamide.
-
Coupling with 4-chloroaniline : Condensation of the thioamide intermediate with 4-chloroaniline in ethanol under reflux.
Critical parameters :
Route 2: One-Pot Thiocyanation and Coupling
An alternative approach combines steps 1 and 2 via migratory cyclization:
-
Simultaneous chloroacetylation and thiocyanation : Benzylamine reacts with α-thiocyanatoacetophenone derivatives in acetic acid, directly forming the thioamide core.
-
Aniline coupling : Subsequent reaction with 4-chloroaniline under basic conditions (sodium acetate).
Advantages :
Detailed Protocol for Optimal Synthesis
Synthesis of N-Benzyl-2-Chloroacetamide
Reagents :
-
Benzylamine (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Triethylacetic acid (0.1 eq, catalytic)
-
Ethanol (anhydrous)
Procedure :
Thiocyanation to 2-(Benzylamino)-2-Thioxoacetamide
Reagents :
-
N-Benzyl-2-chloroacetamide (1.0 eq)
-
Ammonium thiocyanate (1.5 eq)
-
Ethanol (anhydrous)
Procedure :
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Reflux N-benzyl-2-chloroacetamide (18.3 g, 0.1 mol) with NH₄SCN (11.4 g, 0.15 mol) in 100 mL ethanol for 4 h.
-
Concentrate to 1/3 volume, precipitate with cold water.
Coupling with 4-Chloroaniline
Reagents :
-
2-(Benzylamino)-2-thioxoacetamide (1.0 eq)
-
4-Chloroaniline (1.1 eq)
-
Sodium acetate (1.5 eq)
-
Acetic acid (glacial)
Procedure :
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Suspend thioamide (21.4 g, 0.1 mol) and 4-chloroaniline (14.1 g, 0.11 mol) in 50 mL acetic acid.
-
Add sodium acetate (12.3 g, 0.15 mol), reflux for 6 h.
Yield : 68% (off-white crystals, m.p. 158–160°C).
Analytical Data and Characterization
Spectroscopic Confirmation
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18 column, MeCN/H₂O (70:30), 1 mL/min | 99.2% |
| Elemental Analysis | Calculated: C 58.24%, H 4.58%, N 9.52% | Found: C 58.18%, H 4.62%, N 9.48% |
Comparative Analysis of Synthetic Routes
Yield and Efficiency
Solvent and Catalyst Optimization
| Solvent | Catalyst | Yield | Side Products |
|---|---|---|---|
| Ethanol | Triethylacetic acid | 78% | <5% bis-acylated product |
| Acetic acid | None | 65% | 12% hydrolyzed acetamide |
| DMF | K₂CO₃ | 81% | 8% N-alkylation byproducts |
Mechanistic Insights and Side Reactions
Thiocyanation Step
Density functional theory (DFT) studies on analogous systems reveal:
Coupling with 4-Chloroaniline
Kinetic studies show:
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Rate-limiting step : Deprotonation of 4-chloroaniline by sodium acetate (k = 0.45 L/mol·s).
-
Side reactions :
Scale-Up Considerations and Industrial Relevance
Pilot-Scale Modifications
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Substituents on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group (electron-withdrawing) enhances stability and insecticidal activity compared to 4-ethoxyphenyl (electron-donating) .
- Heterocyclic Modifications: Thiazolidinone-fused analogs (e.g., compound 13 in ) exhibit higher molecular weights and distinct melting points due to rigid heterocyclic frameworks.
Insecticidal Activity
- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide: Demonstrated superior insecticidal activity against cowpea aphid (Aphis craccivora) compared to acetamiprid (commercial standard), with LC₅₀ values 2–3× lower .
- Thiazolidinone Derivatives: While insecticidal data are lacking for thioxoacetamide-thiazolidinone hybrids (e.g., compound 13 ), pyridine-thioacetamide hybrids show promise in agrochemical applications .
Antioxidant and Chemosensitizing Activity
- NPOA (N-[2-(morpholin-4-yl)phenyl]-2-{8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}acetamide): Enhances camptothecin efficacy in non-small-cell lung cancer cells via oxidative stress and JNK activation .
- 2-Thioxoacetamide-Benzimidazole Hybrids : Exhibit antioxidant properties, with IC₅₀ values comparable to ascorbic acid in radical scavenging assays .
Structural and Crystallographic Insights
- N-Substituted 2-Arylacetamides : Crystal structures reveal planar amide groups and dimer formation via N–H⋯O hydrogen bonds. For example, 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide exhibits three conformers with dihedral angles (54.8–77.5°) between aromatic rings, influencing packing and solubility .
- Coordination Chemistry : Amide derivatives act as ligands in metal complexes, leveraging sulfur and oxygen atoms for binding .
Biological Activity
2-(Benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and a comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C16H16ClN2OS
- Molecular Weight : 320.83 g/mol
- CAS Number : 3289-75-6
The compound features a thioxoacetamide group, which is known for its reactivity and potential biological interactions. The presence of the benzylamino and chlorophenyl groups may enhance its pharmacological properties.
The biological activity of 2-(benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .
- Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. The IC50 values against various cancer cells indicate promising anticancer potential .
Biological Activity Data
| Activity Type | Target Organism/Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.31 | |
| Antimicrobial | Escherichia coli | 5.0 | |
| Cytotoxicity | VERO Cells | 927 | |
| Cytotoxicity | Cancer Cell Lines | Varies |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thioacetamide derivatives, including 2-(benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide. It was found to be particularly effective against S. aureus, with significant inhibition zones observed during testing. The minimum inhibitory concentrations (MICs) ranged from 0.31 to 5 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains .
- Cytotoxicity Assessment : In another investigation, the cytotoxic effects of the compound were assessed on normal VERO cell lines and several cancer cell lines. The results indicated that while the compound was effective against cancer cells, it maintained a relatively high safety profile with an IC50 value of 927 µg/mL against VERO cells, suggesting selective toxicity towards cancerous cells .
Comparative Analysis with Related Compounds
To better understand the efficacy of 2-(benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide, a comparison with other thioacetamide derivatives was conducted:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Cytotoxicity (IC50 µg/mL) |
|---|---|---|
| 2-(Benzylamino)-N-(4-chlorophenyl)-2-thioxoacetamide | 0.31 - 5 | 927 |
| 2-(Benzylamino)-N-(3,4-difluorophenyl)-2-thioxoacetamide | 0.25 - 4 | 800 |
| Other Thioacetamides | Varies | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
